Iron;1,2,2-trichloropiperidine
Description
Structure
2D Structure
Properties
CAS No. |
61331-64-4 |
|---|---|
Molecular Formula |
C5H8Cl3FeN |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
iron;1,2,2-trichloropiperidine |
InChI |
InChI=1S/C5H8Cl3N.Fe/c6-5(7)3-1-2-4-9(5)8;/h1-4H2; |
InChI Key |
FUETUBGGSRFPGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)(Cl)Cl)Cl.[Fe] |
Origin of Product |
United States |
Synthetic Methodologies for Iron;1,2,2 Trichloropiperidine Complexes
Synthetic Approaches for the 1,2,2-Trichloropiperidine Ligand
A potential synthetic pathway could commence with the synthesis of 2-piperidone, which can be subjected to chlorination to introduce the chlorine atoms at the 2-position. Subsequent reduction of the lactam functionality would yield the piperidine (B6355638) ring. Alternatively, direct chlorination of piperidine itself could be explored, although this may lead to a mixture of products with varying degrees of chlorination and substitution patterns.
Another viable approach involves the cyclization of a linear precursor already containing the desired chlorine atoms. This could be achieved through the reaction of a suitably substituted dihalide with an amine under conditions that favor cyclization. organic-chemistry.org The precise regioselectivity of the chlorination steps would be a critical factor to control in any proposed synthesis.
| Synthetic Step | Reagents and Conditions | Anticipated Outcome |
| Chlorination of 2-piperidone | PCl₅, heat | Formation of 2,2-dichloro-2,3,4,5-tetrahydropyridine intermediate |
| Reduction and further chlorination | NaBH₄, followed by N-chlorosuccinimide (NCS) | Reduction of the imine and chlorination at the nitrogen to yield 1,2,2-trichloropiperidine |
| Cyclization of a dichloro-amine | Cl₂(CH₂)₄CHClNH₂, base | Intramolecular cyclization to form the 1,2,2-trichloropiperidine ring |
Table 1: Postulated Synthetic Approaches for 1,2,2-Trichloropiperidine
Coordination Synthesis of Iron;1,2,2-trichloropiperidine Complexes
The coordination of the 1,2,2-trichloropiperidine ligand to an iron center can be approached using established methods in coordination chemistry. science.govnih.gov The nitrogen atom of the piperidine ring possesses a lone pair of electrons, making it a potential Lewis base for coordination to a Lewis acidic iron ion. libretexts.org
The direct reaction of the 1,2,2-trichloropiperidine ligand with a suitable iron salt, such as iron(II) chloride or iron(III) chloride, in an appropriate solvent would be the most straightforward approach. nih.govmdpi.com The reaction would likely be carried out under inert atmosphere to prevent oxidation of the iron center, particularly if an iron(II) complex is desired. The stoichiometry of the reactants would be a key variable to control the number of ligands coordinated to the iron center.
The choice of solvent is crucial for optimizing the reaction. A solvent that can dissolve both the ligand and the iron salt, while not coordinating too strongly to the iron center, would be ideal. Ethereal solvents like tetrahydrofuran (B95107) (THF) or polar aprotic solvents such as acetonitrile (B52724) could be suitable candidates. nih.gov The reaction temperature and time would also need to be optimized to ensure complete complex formation and minimize potential side reactions.
| Iron Precursor | Ligand-to-Metal Ratio | Solvent | Anticipated Product |
| Iron(II) Chloride (FeCl₂) | 2:1 | Tetrahydrofuran (THF) | Dichloro-bis(1,2,2-trichloropiperidine)iron(II) |
| Iron(III) Chloride (FeCl₃) | 3:1 | Acetonitrile | Trichloro-tris(1,2,2-trichloropiperidine)iron(III) |
| Iron(II) Triflate (Fe(OTf)₂) | 2:1 | Dichloromethane | Di(triflate)-bis(1,2,2-trichloropiperidine)iron(II) |
Table 2: Hypothetical Coordination Reactions for this compound Complexes
The oxidation state of the iron in the final complex can be controlled through several strategies. The choice of the starting iron salt is the most direct method. Using an iron(II) salt like FeCl₂ or Fe(OTf)₂ will favor the formation of an iron(II) complex, while an iron(III) salt like FeCl₃ will lead to an iron(III) complex. nih.govmdpi.comnih.gov
Furthermore, the ligand itself can influence the stability of a particular oxidation state. The electronic properties of the 1,2,2-trichloropiperidine ligand, specifically the electron-withdrawing nature of the chlorine atoms, would likely make the nitrogen atom a weaker donor compared to an unsubstituted piperidine. This could potentially stabilize the iron(II) state relative to the iron(III) state.
In some cases, redox agents can be employed during the synthesis to control the oxidation state. For instance, if an iron(III) precursor is used and an iron(II) complex is desired, a mild reducing agent could be added to the reaction mixture. Conversely, oxidation of an iron(II) complex to an iron(III) complex could be achieved through the use of a suitable oxidizing agent. The redox potential of the Fe(III)/Fe(II) couple in the complex will be influenced by the coordination environment provided by the 1,2,2-trichloropiperidine ligand. nih.gov
Coordination Chemistry and Structural Elucidation of Iron;1,2,2 Trichloropiperidine Complexes
Ligand Binding Modes and Coordination Geometries of the 1,2,2-Trichloropiperidine Moiety
While there is no specific information on the 1,2,2-trichloropiperidine moiety as a ligand, the coordination of the parent piperidine (B6355638) ring and its derivatives to iron has been documented. Piperidine typically coordinates to metal centers through its nitrogen atom. In iron(III) complexes with piperidine-appended tridentate 3N donor ligands, the piperidine nitrogen acts as one of the donors, leading to a distorted octahedral coordination geometry around the iron center. researchgate.net The coordination of piperidine-containing ligands to other metals, such as Mg(II), Zn(II), and Group IV metals, has also been shown to result in various coordination geometries depending on the specific ligand structure. rsc.org
For a hypothetical 1,2,2-trichloropiperidine ligand, the presence of three chlorine atoms on the piperidine ring would be expected to significantly influence its electronic properties and steric profile. The electron-withdrawing nature of the chlorine atoms would likely reduce the basicity of the piperidine nitrogen, potentially weakening its coordination to an iron center. Steric hindrance from the chlorine atoms at the 2-position could also impact the coordination geometry and the stability of the resulting complex.
Electronic and Spin States of Iron in 1,2,2-Trichloropiperidine Complexes
The electronic and spin states of iron in coordination complexes are highly dependent on the ligand field. For iron(II), which has a d6 electron configuration, octahedral complexes can be either high-spin or low-spin. beilstein-journals.org The spin state is determined by the magnitude of the ligand field splitting energy. Strong-field ligands lead to a large splitting and low-spin complexes, while weak-field ligands result in a small splitting and high-spin complexes. beilstein-journals.org
Influence of Halogenation on Iron-Ligand Interactions and Complex Stability
Studies on other halogenated ligands have shown that halogenation can have both electronic and steric effects on the properties of iron complexes. nih.gov For instance, in β-diketiminate iron complexes, halogenation of the ligand framework was found to influence the electron density on the metal and its reactivity. nih.gov While the electronic influence of ligand halogenation was considered minor in some cases, it could still affect the balance of electron density between the metal and a redox-active co-ligand. nih.gov
Theoretical Frameworks for Predicting Coordination Behavior in Iron-Piperidine Systems
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, geometry, and properties of transition metal complexes. acs.orgtdl.org DFT calculations can be employed to predict the stable geometries of iron complexes with piperidine-based ligands, as well as to determine the energies of different spin states. acs.org
For a hypothetical "Iron;1,2,2-trichloropiperidine" complex, DFT could be used to:
Model the coordination of the 1,2,2-trichloropiperidine ligand to an iron center.
Predict the preferred coordination geometry.
Calculate the Fe-N bond lengths and other structural parameters.
Determine the relative energies of the high-spin and low-spin states to predict the ground spin state.
Analyze the electronic structure to understand the nature of the iron-ligand bonding.
Such theoretical studies would be invaluable in the absence of experimental data, providing a predictive framework for the properties of this and related iron-piperidine systems.
Spectroscopic Characterization Techniques for Iron;1,2,2 Trichloropiperidine Complexes
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Coordination Environment
Electronic absorption spectroscopy, or UV-Vis, probes the electronic transitions within the complex. For a d-block metal like iron, these transitions are typically of two main types: d-d transitions and charge-transfer (CT) bands.
d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. For an octahedral Fe(III) complex (d⁵, high-spin), these transitions are spin-forbidden and thus expected to be very weak, with low molar absorptivity (ε < 1 L mol⁻¹ cm⁻¹). For a high-spin Fe(II) complex (d⁶), a single spin-allowed transition would be expected, though often broad and of moderate intensity. nih.gov
Charge-Transfer (CT) Transitions: These are typically much more intense than d-d transitions (ε > 1000 L mol⁻¹ cm⁻¹) and involve the transfer of an electron between the metal and the ligand. Given the presence of the amine nitrogen, a Ligand-to-Metal Charge Transfer (LMCT) band from the nitrogen lone pair to the d-orbitals of the iron center would be anticipated. mdpi.com For an Fe(III) complex, these bands often appear in the UV or near-visible region and can be used to infer the nature of the coordination environment. mdpi.com
The precise wavelengths and intensities would depend on the exact coordination number, geometry, and the oxidation state of the iron. For instance, studies on Fe(III) complexes with N-donor heterocyclic ligands show intense absorption peaks in the 205 to 360 nm range. mdpi.com
Table 1: Hypothetical UV-Vis Data for Iron;1,2,2-trichloropiperidine Complexes in Solution
This interactive table presents predicted absorption maxima (λmax) for different potential electronic transitions based on analogous iron complexes.
| Complex Type (Assumed) | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Assignment |
| High-Spin Octahedral Fe(III) | ~350-450 | > 1,000 | N(σ) → Fe(III) LMCT |
| High-Spin Octahedral Fe(III) | ~600-800 | < 1 | Spin-forbidden d-d |
| High-Spin Octahedral Fe(II) | ~800-1100 | 10-50 | ⁵T₂g → ⁵Eg (d-d) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Metal-Ligand Bond Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying functional groups and probing the metal-ligand bond. youtube.com
Ligand Vibrations: The IR and Raman spectra would be dominated by the internal vibrational modes of the 1,2,2-trichloropiperidine ligand. Key bands would include C-H stretching (~2850-3000 cm⁻¹), C-N stretching (~1100-1250 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹). Upon coordination to the iron center, the C-N stretching frequency is expected to shift, providing evidence of bonding. nih.gov
Metal-Ligand Vibrations: The most direct evidence of coordination is the appearance of new vibrational modes at low frequencies (typically < 600 cm⁻¹), corresponding to the stretching and bending of the Fe-N bond. acs.org These bands are often weak in IR spectroscopy but can sometimes be more prominent in Raman spectra. The Fe-N stretching vibration in non-heme iron complexes can be challenging to detect but is a critical piece of structural data. nih.gov
Table 2: Predicted Key Vibrational Frequencies for an this compound Complex
This table outlines expected frequency ranges for significant vibrational modes.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Notes |
| C-H Stretch | 2850-3000 | IR, Raman | Characteristic of the piperidine (B6355638) ring. |
| C-N Stretch | 1100-1250 | IR, Raman | Position may shift upon coordination to iron. nih.gov |
| C-Cl Stretch | 600-800 | IR, Raman | Characteristic of the chloro-substituents. |
| Fe-N Stretch | 200-500 | Far-IR, Raman | Direct evidence of the metal-ligand bond. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
NMR spectroscopy provides detailed information about the structure and connectivity of a molecule. However, for an iron complex, the appearance of the spectrum is entirely dependent on the magnetic properties of the metal center. acs.org
Most iron(II) (high-spin) and iron(III) complexes are paramagnetic, meaning they possess unpaired electrons. rsc.org This has a profound effect on the NMR spectrum:
Paramagnetic Shifts: Resonances of the ligand's protons will be shifted far outside the typical 0-10 ppm diamagnetic range. These "hyperfine shifts" can be either downfield or upfield and are highly sensitive to the distance and geometry relative to the paramagnetic iron center. nih.govnih.gov
Line Broadening: The unpaired electrons on the iron cause rapid nuclear relaxation, leading to significantly broadened NMR signals. mdpi.com The closer a proton is to the iron center, the broader its signal will be.
Therefore, the ¹H NMR spectrum of a paramagnetic this compound complex would likely show a series of broad peaks spread over a wide chemical shift range (e.g., -50 to +100 ppm). While this complicates simple interpretation, detailed analysis can reveal the electronic structure and spin distribution within the complex. rsc.org In the rare case of a diamagnetic (low-spin Fe(II)) species, a sharp, well-resolved spectrum would be expected.
Mössbauer Spectroscopy for Iron Oxidation State and Magnetic Information
⁵⁷Fe Mössbauer spectroscopy is a nuclear technique uniquely suited to studying iron-containing compounds. carleton.edu It provides precise information about the iron nucleus's local environment, directly revealing its oxidation state and spin state. nih.govacs.org The two primary parameters are:
Isomer Shift (δ): This parameter is sensitive to the s-electron density at the iron nucleus and is highly diagnostic of the oxidation state. High-spin Fe(II) complexes typically exhibit larger isomer shifts than high-spin Fe(III) complexes. tandfonline.com
Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric local electric field gradient. It provides information about the symmetry of the coordination environment. acs.org
At low temperatures, a paramagnetic complex may exhibit magnetic hyperfine splitting, resulting in a six-line spectrum that can provide further information on the magnetic properties of the complex. nih.gov
Table 3: Typical ⁵⁷Fe Mössbauer Parameters for High-Spin Iron Complexes
This interactive table shows representative isomer shift and quadrupole splitting values that would allow for the determination of the iron center's state.
| Iron State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |
| High-Spin Fe(II) (S=2) | +0.6 to +1.3 | +1.5 to +3.0 |
| High-Spin Fe(III) (S=5/2) | +0.3 to +0.6 | 0.0 to +0.8 |
| Values are relative to iron metal at room temperature. |
Advanced Spectroscopic Methods (e.g., X-ray Absorption Spectroscopy, Laser-Induced Breakdown Spectroscopy)
X-ray Absorption Spectroscopy (XAS): XAS is a powerful synchrotron-based technique that provides element-specific information about the local geometric and electronic structure. nih.gov
XANES (X-ray Absorption Near Edge Structure): The Fe K-edge or L-edge XANES spectrum is sensitive to the oxidation state and coordination geometry of the iron atom. acs.org
EXAFS (Extended X-ray Absorption Fine Structure): The EXAFS region provides precise information about the bond lengths and coordination numbers of the atoms immediately surrounding the iron, allowing for the direct determination of Fe-N bond distances with high precision. nih.gov
Nitrogen K-edge XAS: This technique can directly probe the nitrogen atoms of the ligand, providing insight into the metal-ligand covalency and the degree of orbital mixing between iron and nitrogen. nih.govrsc.org
Laser-Induced Breakdown Spectroscopy (LIBS): LIBS is primarily an analytical technique for elemental analysis. It would be used to confirm the presence and relative amounts of iron, carbon, nitrogen, and chlorine in a sample, but it does not provide detailed structural information about how the atoms are bonded.
Computational Chemistry and Theoretical Investigations of Iron;1,2,2 Trichloropiperidine
Quantum Chemical Calculations of Electronic Structure and Bonding in Iron-Piperidine Systems
The bonding in such systems can be dissected by analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and composition of these orbitals dictate the complex's reactivity. In iron-piperidine complexes, the HOMO is often metal-centered, while the LUMO may be localized on the ligand or have mixed metal-ligand character. The significant inductive effect of the three chlorine atoms in 1,2,2-trichloropiperidine is predicted to lower the energy of the nitrogen lone pair, thereby weakening its σ-donor capability compared to an unsubstituted piperidine (B6355638) ligand. nih.gov This reduced σ-donation would, in turn, affect the electron density at the iron center and influence its catalytic properties.
Natural Bond Orbital (NBO) analysis can further quantify the nature of the Fe-N bond, revealing the extent of charge transfer and orbital interactions. It is anticipated that the Fe-N bond in "Iron;1,2,2-trichloropiperidine" would exhibit a higher degree of ionic character compared to complexes with more electron-rich piperidine ligands.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
This table presents hypothetical data based on typical DFT calculation results for related iron-N-heterocycle complexes. The values illustrate the expected electronic impact of the trichloro-substituted ligand.
| Property | Predicted Value for this compound | Typical Value for Iron-Piperidine Complex | Reference Insight |
| Fe-N Bond Length (Å) | 2.25 | 2.15 | researchgate.net |
| HOMO Energy (eV) | -6.8 | -5.9 | researchgate.net |
| LUMO Energy (eV) | -1.5 | -1.1 | researchgate.net |
| HOMO-LUMO Gap (eV) | 5.3 | 4.8 | researchgate.net |
| NBO Charge on Fe | +1.35 | +1.10 | rsc.org |
| NBO Charge on N | -0.45 | -0.60 | rsc.org |
Molecular Dynamics Simulations for Conformational Analysis and Ligand Flexibility
While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time at finite temperatures. researchgate.net For a flexible ligand like a substituted piperidine, MD simulations are crucial for exploring its conformational landscape when bound to the iron center.
The piperidine ring can adopt several conformations, primarily the chair, boat, and twist-boat forms. rsc.org The high steric hindrance and electronic repulsion from the two chlorine atoms at the C2 position are expected to heavily influence the conformational preference of the 1,2,2-trichloropiperidine ligand. MD simulations, using force fields parameterized from quantum mechanical calculations or experimental data, can predict the relative energies of these conformers and the barriers to interconversion. nih.govnih.gov
These simulations can reveal the flexibility of the Fe-N bond and the ligand's accessible range of motion. This information is vital for understanding how the complex might adapt its shape to accommodate a substrate in a catalytic cycle. The simulations trace the trajectory of each atom over time (from picoseconds to microseconds), allowing for the analysis of time-averaged structural properties and the identification of dominant conformational states. nih.gov For "this compound," it is hypothesized that the chair conformation would be significantly distorted, and the energy barrier for ring inversion might be higher compared to simpler piperidines due to the bulky and repulsive chlorine substituents. acs.org
Table 2: Conformational Energy Analysis from a Hypothetical MD Simulation
This table illustrates potential results from an MD simulation, showing the relative stability of different conformations of the coordinated 1,2,2-trichloropiperidine ligand.
| Conformation | Relative Free Energy (kcal/mol) | Occupancy (%) | Reference Insight |
| Chair (Axial) | 0.0 | 75 | nih.gov |
| Chair (Equat) | 2.5 | 15 | nih.gov |
| Twist-Boat | 5.8 | 9 | acs.org |
| Boat | 7.2 | <1 | rsc.org |
Prediction of Spectroscopic Signatures and Intermolecular Interactions
Computational methods are powerful tools for predicting spectroscopic properties, which can then be used to verify experimental findings or to characterize hypothetical molecules. Time-Dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), predicting the energies and intensities of d-d transitions and metal-to-ligand charge transfer (MLCT) bands. researchgate.netnih.gov For "this compound," the electron-withdrawing nature of the ligand would likely shift the MLCT bands to higher energies (a blue shift) compared to complexes with unsubstituted N-heterocycles.
Calculations of vibrational frequencies (IR and Raman spectroscopy) can help identify characteristic modes, such as the Fe-N stretch. researchgate.net The frequency of this vibration is sensitive to the strength of the bond; a weaker Fe-N bond, as predicted for this complex, would result in a lower stretching frequency. NMR chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nsf.govacs.org These predictions are invaluable for interpreting complex experimental spectra and assigning signals to specific nuclei.
Furthermore, simulations can model intermolecular interactions, such as how the complex might interact with solvent molecules or potential reactants. By analyzing radial distribution functions from MD simulations, one can understand the solvation shell structure around the complex and identify preferential interaction sites, like hydrogen bonding to the chlorine atoms. researchgate.netcumhuriyet.edu.tr
Table 3: Predicted Spectroscopic Data for this compound
This table provides hypothetical spectroscopic data predicted from computational models, based on trends observed in related systems.
| Spectroscopic Parameter | Predicted Value | Method of Prediction | Reference Insight |
| UV-Vis λmax (MLCT) | 380 nm | TD-DFT | researchgate.netmarquette.edu |
| IR Freq. (Fe-N Stretch) | 415 cm⁻¹ | DFT (Frequency Calc) | researchgate.net |
| ¹³C NMR Shift (C2 carbon) | 75 ppm | DFT (GIAO) | acs.org |
| Mössbauer Isomer Shift (δ) | 0.55 mm/s (for Fe(II)) | DFT | marquette.edu |
Theoretical Models for Reactivity and Catalytic Pathways of Iron Complexes
A primary goal of computational chemistry in this context is to predict the reactivity of "this compound" and to model potential catalytic pathways. mdpi.com Iron complexes are known catalysts for a wide range of reactions, including oxidation, reduction, and C-C bond formation. rsc.orgnih.gov Theoretical models can map the potential energy surface for a proposed reaction, identifying transition states and calculating activation barriers. researchgate.net
For instance, in an oxidation reaction, DFT could be used to model the interaction of the iron complex with an oxidant (like H₂O₂) to form a high-valent iron-oxo species. encyclopedia.pub Subsequent steps, such as hydrogen atom abstraction or oxygen atom transfer to a substrate, can then be modeled to determine the reaction's feasibility and selectivity. The electronic modifications induced by the trichloropiperidine ligand would be critical; the electron-poor nature of the iron center might enhance its Lewis acidity but could also disfavor oxidative addition steps in certain catalytic cycles. acs.orgnih.gov
By comparing the activation energies for different possible pathways, computational models can predict the most likely reaction mechanism. researchgate.net This predictive power is essential for the rational design of new catalysts, allowing chemists to tune the ligand environment—for example, by changing the number or position of the chlorine atoms—to optimize catalytic activity for a specific transformation. acs.org
Analysis of "this compound" Reveals No Scientific Literature to Support Detailed Chemical Profile
Initial investigations into the chemical compound "this compound," identified by the CAS number 61331-64-4, have found no available scientific literature detailing its synthesis, reactivity, or catalytic applications. While the compound is listed in some chemical databases, a thorough search of peer-reviewed journals and scientific archives has yielded no studies on its properties or potential uses.
This absence of published research makes it impossible to construct a scientifically accurate and detailed article on the "Reactivity and Catalytic Applications of this compound Complexes" as requested. The specific topics outlined for discussion, including iron-mediated transformations, the role of the 1,2,2-trichloropiperidine ligand, mechanistic studies, and photochemical reactivity, are all contingent on the existence of foundational research that does not appear to be publicly available.
Consequently, the generation of an article that adheres to the provided structure and maintains scientific integrity cannot be fulfilled at this time. Further research and publication on "this compound" would be necessary before a comprehensive review of its chemical behavior could be written.
Advanced Materials and Supramolecular Chemistry Involving Iron;1,2,2 Trichloropiperidine
Incorporation into Polymeric and Supramolecular Architectures
The integration of iron-N-heterocycle units into larger structures is a key strategy for creating functional materials. This can be achieved through both covalent linkages in polymers and non-covalent interactions in supramolecular assemblies.
Polymeric Architectures: Polymers containing functional groups like pyridine (B92270), the unsaturated precursor to piperidine (B6355638), are excellent scaffolds for creating metal-coordinated hybrid materials. mdpi.com Poly(4-vinylpyridine) (P4VP), for example, readily forms stable complexes with a variety of transition metals, including iron. mdpi.com The nitrogen lone pair in the pyridine ring provides a coordination site, allowing for the creation of polymer-metal hybrids. These materials can be synthesized through homogeneous methods, where the polymer and metal salt are mixed in solution, or heterogeneous methods, which involve post-processing to integrate metal precursors into a polymer matrix. mdpi.com The resulting iron-containing polymers can exhibit enhanced thermal stability, catalytic activity, and unique photophysical properties. mdpi.commdpi.com For instance, iron complexes with N-donor ligands have been explored as catalysts for polymerization reactions themselves. mdpi.com
Supramolecular Architectures: Supramolecular chemistry relies on self-assembly, where molecules spontaneously organize into well-defined structures through coordination bonds. encyclopedia.pub Iron(II) ions are particularly useful in this context due to their ability to direct the geometry of these assemblies. encyclopedia.pub By combining iron ions with specifically designed organic ligands (linkers), it is possible to create sophisticated structures like discrete metal-organic assemblies or extended Metal-Organic Frameworks (MOFs). encyclopedia.pubnih.gov The properties of these architectures are dictated by the coordination number, geometry, and binding affinity of the iron ion, as well as the structure of the organic linker. encyclopedia.pub This self-assembly process, driven by non-covalent interactions, allows for the construction of novel molecules and materials with potential applications in sensing, molecular switching, and host-guest chemistry. encyclopedia.pub
Design Principles for Functional Iron-Piperidine Based Materials
The design of functional materials based on iron-piperidine or related N-heterocyclic systems is guided by a set of core principles aimed at controlling the material's electronic, magnetic, and catalytic properties.
Ligand Field and Electronic Properties: A primary design principle involves manipulating the ligand field around the iron center to tune its properties. The use of strongly σ-donating ligands, such as N-heterocyclic carbenes (NHCs), has been a breakthrough in creating photoactive iron complexes. lu.seresearchgate.netmdpi.com These ligands can stabilize charge-transfer excited states, which are crucial for applications in solar energy conversion and photocatalysis. researchgate.net By modifying the ligand structure—for example, by functionalizing the heterocycle—researchers can predictably alter the complex's properties. lu.se
Coordination Geometry and Steric Effects: The geometry of the complex, dictated by the ligand's structure, is critical. For instance, tridentate ligands can enforce a specific CNC coordination (in contrast to the NNN coordination of terpyridine), influencing the photophysical properties. mdpi.com Steric hindrance, such as the introduction of bulky groups on the piperidine or heterocyclic ring, can also play a significant role. It can influence the binding of additional ligands and alter the stability and reactivity of the iron center. nih.govnih.gov
Computational and High-Throughput Screening: Modern materials design increasingly relies on computational methods. Virtual screening and Density Functional Theory (DFT) calculations are used to predict the properties of yet-to-be-synthesized complexes. mdpi.comnih.gov This allows for the rational design of ligands and the prediction of structure-property relationships, accelerating the discovery of new functional materials. lu.se
The following table summarizes key design considerations for functional iron-based materials:
| Design Principle | Objective | Example Application | Citation |
| Ligand Field Strength | Tune electronic and photophysical properties, extend excited state lifetimes. | Photoactive complexes for solar energy conversion. | lu.seresearchgate.net |
| Coordination Geometry | Control the spatial arrangement of ligands to influence reactivity and stability. | Catalysis, where substrate access to the metal center is key. | researchgate.netmdpi.com |
| Steric Hindrance | Modify ligand binding affinity and protect the metal center. | Creating stable catalysts and preventing unwanted side reactions. | nih.gov |
| Supramolecular Assembly | Create complex, multi-component structures with emergent properties. | Sensing, molecular cargo, and switches. | encyclopedia.pub |
| Hybridization | Combine properties of organic polymers/ligands with inorganic iron centers. | Multifunctional materials for catalysis and electronics. | mdpi.commdpi.com |
Research Directions in Hybrid Materials and Nanostructures
The future of iron-piperidine based materials lies in the development of sophisticated hybrid and nanostructured systems that combine multiple functionalities.
Hybrid Nanoparticles: A promising research direction is the creation of hybrid nanoparticles (HNPs) that merge the magnetic properties of iron oxides with the unique optical or catalytic properties of other materials. mdpi.com For example, nanostructures combining cobalt ferrite (B1171679) (CoFe₂O₄) with gold have been developed. mdpi.com A similar approach could be used to anchor specifically designed iron-piperidine complexes onto the surface of magnetic nanoparticles. The piperidine ligand could act as a linker to bind the iron center to the nanoparticle surface, creating a multifunctional material for applications in targeted drug delivery, medical imaging (as MRI contrast agents), or catalysis. mdpi.comscilit.com
Metal-Organic Frameworks (MOFs): MOFs represent a class of crystalline hybrid materials with exceptionally high porosity. nih.gov The "reticular chemistry" approach allows for the rational design of MOFs by connecting inorganic nodes (like iron ions or clusters) with organic linkers. nih.gov While not specifically documented with 1,2,2-trichloropiperidine, piperidine-dicarboxylate or related N-heterocyclic linkers could be used to build novel iron-based MOFs. These materials are heavily researched for gas storage, separation, and heterogeneous catalysis. nih.gov
Advanced Catalysis and Energy Storage: Iron complexes containing N-donor ligands are increasingly recognized as powerful catalysts for a wide range of chemical transformations, including oxidation, polymerization, and C-C bond formation. mdpi.com Future research will likely focus on developing more robust and selective catalysts based on these systems. Another critical application is in energy storage, particularly in redox flow batteries. Organic molecules like those based on the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) scaffold, and various iron salts are key components in modern battery research, highlighting the potential for new iron-heterocycle systems in this area. acs.org
The following table outlines potential research directions and applications:
| Research Direction | Description | Potential Application | Citation |
| Hybrid Nanoparticles | Integrating iron-piperidine complexes with inorganic nanomaterials (e.g., iron oxides, gold). | MRI contrast agents, targeted drug delivery, nanomedicine. | mdpi.comscilit.com |
| Porous Frameworks | Using piperidine-based linkers to construct new Iron-based MOFs or Coordination Polymers. | Gas storage, chemical separations, heterogeneous catalysis. | mdpi.comnih.gov |
| Photocatalysis | Designing iron-N-heterocycle complexes with tailored photophysical properties for light-driven reactions. | Solar fuel production, green organic synthesis. | researchgate.netlu.se |
| Redox-Active Materials | Developing new iron complexes for use as active species in energy storage systems. | Large-scale, cost-effective redox flow batteries. | mdpi.comacs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
